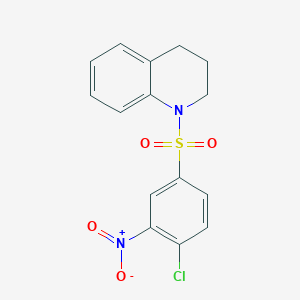

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a tetrahydroquinoline core substituted with a 4-chloro-3-nitrobenzenesulfonyl group

Mécanisme D'action

Target of Action

The primary target of 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is the mitogen-activated protein kinase (MAPK) and NF-κB pathways . These pathways play a crucial role in cellular signaling, and their dysregulation can lead to various diseases, including cancer and inflammatory disorders .

Mode of Action

This compound interacts with its targets by inhibiting their activity . Specifically, it blocks the MAPK and NF-κB pathways, thereby preventing the transmission of signals that lead to inflammation and tumor growth .

Biochemical Pathways

By blocking the MAPK and NF-κB pathways, this compound affects several downstream effects. For instance, it can inhibit tumor growth and angiogenesis, which is the formation of new blood vessels from pre-existing ones . This is particularly important in cancer treatment, as tumors require a blood supply to grow and spread .

Pharmacokinetics

One study suggests that it has superior pharmacokinetic properties compared to indole-3-carbinol, a related compound .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of inflammation and the inhibition of tumor growth and angiogenesis . In addition, it has been shown to mitigate psoriasiform lesions, which are scaly patches of skin often seen in psoriasis .

Analyse Biochimique

Biochemical Properties

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are crucial in cell signaling pathways . The compound’s interaction with these enzymes leads to the suppression of inflammatory responses and tumor growth.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in keratinocytes, the compound has been shown to block the activation of MAPK, NF-κB, and activator protein-1 (AP-1), leading to reduced inflammation and improved skin barrier function . Additionally, it has been observed to inhibit the recruitment of neutrophils and reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-17 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects by inhibiting the phosphorylation of NF-κB and AP-1 through the MAPK pathways . This inhibition results in the suppression of inflammatory responses and tumor growth. Additionally, the compound’s interaction with stratum corneum ceramides facilitates its topical delivery and enhances its therapeutic efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has demonstrated stability and sustained activity in both in vitro and in vivo studies. Long-term effects on cellular function include the continuous suppression of inflammatory responses and maintenance of skin barrier integrity . The compound’s stability and degradation profile ensure its prolonged efficacy in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and tumor growth without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to vital organs and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of MAPK and NF-κB pathways affects the overall metabolic balance within cells . Additionally, its interaction with ceramides in the stratum corneum influences its absorption and distribution in the skin .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s affinity for stratum corneum ceramides enhances its topical delivery and accumulation in the skin . This targeted distribution ensures its localized therapeutic effects and minimizes systemic exposure.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s interaction with targeting signals and post-translational modifications directs it to specific compartments or organelles within cells . This localization is crucial for its effective inhibition of MAPK and NF-κB pathways and subsequent therapeutic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 1,2,3,4-tetrahydroquinoline with 4-chloro-3-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Reduction: Amino derivatives of the original compound.

Applications De Recherche Scientifique

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activities or signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-3-nitrobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

1,2,3,4-Tetrahydroquinoline: The core structure of the target compound.

4-Chloro-3-nitrobenzene: A simpler analog with similar functional groups.

Uniqueness

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is unique due to the combination of the tetrahydroquinoline core and the 4-chloro-3-nitrobenzenesulfonyl group This combination imparts specific chemical and biological properties that are not present in the individual components

Activité Biologique

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline (CAS No. 847170-51-8) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C15H13ClN2O4S

- Molecular Weight : 352.79 g/mol

- Purity : Typically reported at 98% .

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Notably, it has been studied for its potential as an antiproliferative agent, inhibiting cell growth in certain cancer cell lines. The mechanism may involve the modulation of signal transduction pathways and the inhibition of specific protein kinases.

Antiproliferative Effects

This compound has shown significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : In studies involving melanoma cells (A2058), the compound exhibited an IC50 value of approximately 0.58 µM . This indicates a strong capacity to inhibit cell proliferation at low concentrations.

Case Studies

Several studies have highlighted the compound's biological effects:

- Study on Melanoma Cells :

-

In Vivo Applications :

- While most studies focus on in vitro results, there is growing interest in evaluating the in vivo efficacy of this compound in animal models to assess its therapeutic potential against tumors.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that modifications to the tetrahydroquinoline structure can enhance biological activity. For example:

- The presence of the sulfonyl group is crucial for the antiproliferative effects observed.

- Variations in substituents on the benzene ring may influence potency and selectivity against different cancer types .

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2058 (Melanoma) | 0.58 | Inhibition of ERK and AKT signaling pathways |

| PANC-1 (Pancreatic) | 0.70 | Induction of apoptosis |

| HeLa (Cervical) | 0.80 | Cell cycle arrest |

| MDA-MB-231 (Breast) | 1.50 | Inhibition of metastasis-related pathways |

Propriétés

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c16-13-8-7-12(10-15(13)18(19)20)23(21,22)17-9-3-5-11-4-1-2-6-14(11)17/h1-2,4,6-8,10H,3,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQSFEFOQFAWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428971 | |

| Record name | 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847170-51-8 | |

| Record name | 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.